Advanced Technical Guide: trans-4-Aminotetrahydrothiophen-3-yl methanol in Drug Discovery
Advanced Technical Guide: trans-4-Aminotetrahydrothiophen-3-yl methanol in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the transition from flat, sp²-rich aromatic scaffolds to sp³-rich, three-dimensional pharmacophores is a critical strategy for improving clinical success rates. trans-4-Aminotetrahydrothiophen-3-yl methanol (CAS: 1904122-41-3) represents a highly specialized, sulfur-containing saturated heterocycle that offers unique conformational vectors and interaction modalities. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of this building block, detailing its physicochemical profile, stereoselective synthesis, orthogonal functionalization, and its emerging role in chalcogen-mediated target engagement.
Structural & Physicochemical Profiling
Unlike its oxygen (tetrahydrofuran) or nitrogen (pyrrolidine) analogs, the tetrahydrothiophene (thiolane) ring possesses distinct geometric parameters. The C–S bond (~1.82 Å) is significantly longer than the C–O bond (~1.43 Å) or C–N bond (~1.47 Å), and the C–S–C bond angle is more acute (~90–95°). This forces the ring into a highly specific puckered conformation (typically an envelope or half-chair), which projects the trans-1,2-disubstituted amino and hydroxymethyl groups into distinct spatial vectors, ideal for accessing tight binding pockets in kinases and GPCRs.
Quantitative Physicochemical Data
The following table summarizes the core properties that make this scaffold highly desirable for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
| Parameter | Value | Pharmacological & Synthetic Implication |
| Molecular Formula | C₅H₁₁NOS | Low molecular weight enables high ligand efficiency (LE). |
| Molecular Weight | 133.21 g/mol | Favorable for maintaining low total MW in complex API assemblies. |
| CAS Registry Number | 1904122-41-3 | Unique identifier for the trans diastereomer. |
| Topological Polar Surface Area | ~71.6 Ų | Optimal balance of polarity for oral bioavailability and permeability. |
| H-Bond Donors / Acceptors | 3 / 3 | High capacity for target engagement via hydrogen bonding networks. |
| Chalcogen Bond Potential | High (S-donor) | Sulfur acts as a Lewis acid site (σ-hole) for non-covalent interactions. |
Stereoselective Synthesis & Causality
The synthesis of the trans-diastereomer relies on the predictable stereoelectronic principles of epoxide ring-opening. Establishing the trans relationship is critical, as the cis isomer often exhibits drastically different spatial geometries that fail to match the intended pharmacophore model.
Figure 1: Stereoselective synthesis workflow of trans-4-Aminotetrahydrothiophen-3-yl methanol.
Mechanistic Causality:
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Anti-Periplanar Attack: The intermediate 3,4-epoxytetrahydrothiophene is subjected to nucleophilic attack by the azide anion (N₃⁻). According to Fürst-Plattner rules and standard Sₙ2 mechanics, the nucleophile attacks the epoxide carbon from the face opposite to the oxygen bridge. This anti-periplanar trajectory guarantees that the resulting azide and hydroxyl groups are strictly trans to one another.
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Staudinger Reduction vs. Hydrogenation: To convert the azide to the primary amine, a Staudinger reduction utilizing triphenylphosphine (PPh₃) and water is explicitly chosen over standard catalytic hydrogenation (e.g., H₂ with Pd/C). Why? The thioether sulfur in the tetrahydrothiophene ring acts as a potent catalyst poison by irreversibly binding to the palladium surface. The Staudinger reaction selectively reduces the azide via a phosphazene intermediate without interacting with the sensitive thioether core.
Orthogonal Functionalization Workflow
To utilize trans-4-Aminotetrahydrothiophen-3-yl methanol as a central scaffold in API synthesis, the primary amine and primary alcohol must be orthogonally protected. The following self-validating protocol details the chemoselective N-Boc protection followed by O-silylation.
Figure 2: Orthogonal protection workflow for primary amine and hydroxyl groups.
Step-by-Step Protocol: Chemoselective N-Boc Protection and O-Silylation
Phase 1: Chemoselective N-Boc Protection
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Preparation: Dissolve trans-4-aminotetrahydrothiophen-3-yl methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.
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Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.
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Causality: The primary amine's nitrogen is significantly more nucleophilic than the alcohol's oxygen. Lowering the temperature suppresses the thermodynamic O-acylation pathway, kinetically trapping the reactivity difference to prevent N,O-diBoc formation.
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Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in DCM.
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Validation: Stir for 2 hours at 0 °C. Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the primary amine is self-validated using a ninhydrin stain (which will cease to show a dark purple spot once the free amine is fully consumed).
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Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Phase 2: O-Silylation
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Preparation: Dissolve the crude N-Boc intermediate in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
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Catalysis: Add imidazole (2.5 eq) and cool to 0 °C.
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Causality: Imidazole acts as both a base and a nucleophilic catalyst. It reacts with TBDMS-Cl to form a highly reactive N-silylimidazolium intermediate, which efficiently transfers the bulky silyl group to the primary alcohol.
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Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in portions. Warm to room temperature and stir for 12 hours.
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Workup: Dilute with ethyl acetate (EtOAc), wash extensively with water (critical for removing DMF) and brine, dry, and purify via flash column chromatography.
Pharmacological Applications: The Role of Chalcogen Bonding
Beyond its structural rigidity, the tetrahydrothiophene ring introduces the potential for chalcogen bonding in drug-target interactions. Chalcogen bonding is a highly directional, non-covalent interaction between the electron-deficient σ-hole of the sulfur atom and a Lewis base (such as a backbone carbonyl oxygen in a protein).
Recent breakthroughs in chemical biology have demonstrated that incorporating chalcogen-bond donors into small molecules significantly boosts their cellular uptake and membrane permeability across mammalian cells . When trans-4-Aminotetrahydrothiophen-3-yl methanol is incorporated into a drug candidate, the sulfur atom not only acts as a lipophilic anchor but actively participates in these stabilizing σ-hole interactions, offering a distinct thermodynamic advantage over traditional oxygen- or nitrogen-containing heterocycles.
References
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PubChem. "[(3R,4S)-4-aminothiolan-3-yl]methanol" National Center for Biotechnology Information. URL:[Link]
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Organic Chemistry Portal. "Staudinger Reaction". URL:[Link]
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Organic Chemistry Portal. "Boc-Protection of Amines". URL:[Link]
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Angewandte Chemie International Edition. "Chalcogen Bonding Boosts the Uptake of Small Molecules in Mammalian Cells". URL:[Link]
